molecular formula C8H7BrO2 B1334074 3-Bromo-2-hydroxy-5-methylbenzaldehyde CAS No. 33172-54-2

3-Bromo-2-hydroxy-5-methylbenzaldehyde

Cat. No.: B1334074
CAS No.: 33172-54-2
M. Wt: 215.04 g/mol
InChI Key: LCZDQTSSLMAXCI-UHFFFAOYSA-N
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Description

3-Bromo-2-hydroxy-5-methylbenzaldehyde is an organic compound with the molecular formula C8H7BrO2. It is a derivative of benzaldehyde, characterized by the presence of a bromine atom, a hydroxyl group, and a methyl group on the benzene ring. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals .

Biochemical Analysis

Biochemical Properties

3-Bromo-2-hydroxy-5-methylbenzaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used as a reagent in the preparation of flavone derivatives, which are known to have therapeutic properties . The compound’s interactions with enzymes such as monoamine oxidase (MAO) have been studied, showing its potential in inhibiting this enzyme . This inhibition can affect various biochemical pathways, including those involved in neurotransmitter metabolism.

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can alter the permeability of cell membranes, which can impact the transport of molecules into and out of cells . Additionally, its interaction with monoamine oxidase can lead to changes in neurotransmitter levels, affecting cellular communication and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its inhibition of monoamine oxidase is due to the presence of the aldehyde group, which interacts with the enzyme’s active site . This interaction can lead to changes in gene expression and subsequent alterations in cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable at room temperature, but its activity can decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has shown that it can lead to sustained changes in cellular function, including alterations in gene expression and enzyme activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have therapeutic effects, such as inhibiting monoamine oxidase and altering neurotransmitter levels . At high doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal cellular processes . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. The compound’s role in the preparation of flavone derivatives highlights its involvement in metabolic pathways related to the synthesis of therapeutic agents . Additionally, its interaction with monoamine oxidase affects metabolic flux and metabolite levels, influencing neurotransmitter metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes . Its localization and accumulation within specific cellular compartments can affect its function and activity. For example, its interaction with cell membrane components can influence its distribution and impact on cellular processes .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its presence in particular subcellular locations can influence its interactions with biomolecules and subsequent effects on cellular function. For instance, its localization within the mitochondria can affect mitochondrial function and energy metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromo-2-hydroxy-5-methylbenzaldehyde can be synthesized through several methods. One common approach involves the bromination of 2-hydroxy-5-methylbenzaldehyde using bromine in the presence of a suitable solvent such as acetic acid. The reaction is typically carried out at room temperature, and the product is isolated through crystallization .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination reactions. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products. The compound is then purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-hydroxy-5-methylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-2-hydroxy-5-methylbenzaldehyde is used in a variety of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2-hydroxy-5-methylbenzaldehyde is unique due to the presence of the methyl group, which can influence its reactivity and the types of reactions it undergoes. This structural feature can also affect its physical properties, such as solubility and melting point, making it distinct from other similar compounds .

Biological Activity

3-Bromo-2-hydroxy-5-methylbenzaldehyde is an aromatic compound with significant biological activity, attributed to its unique structure which includes a bromine atom, a hydroxyl group, and an aldehyde functional group. This compound has been studied for its potential therapeutic applications, particularly in the fields of medicinal chemistry and biochemistry.

  • Molecular Formula : C₈H₇BrO₂
  • Molecular Weight : 215.05 g/mol
  • Structure : The compound features a hydroxyl group at the 2-position, a bromine atom at the 3-position, and a methyl group at the 5-position of the benzaldehyde ring.

This compound exhibits its biological effects primarily through:

  • Formation of Imines : As an aldehyde, it can react with amines to form imines, which may alter protein structure and function.
  • Enzyme Interaction : The compound has been shown to interact with various enzymes, potentially inhibiting or activating specific biochemical pathways. For instance, it inhibits monoamine oxidase due to the reactivity of the aldehyde group.

Antimicrobial Activity

Research indicates that this compound possesses notable antimicrobial properties:

  • In vitro Studies : The compound has demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. In particular, it has shown high antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa .

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) method. Results indicate that:

  • Free Radical Scavenging : The compound exhibits significant free radical scavenging activity, suggesting its potential use in preventing oxidative stress-related diseases .

DNA Interaction

The interaction of this compound with DNA has been examined:

  • DNA Cleavage Studies : It has been observed that the compound can cleave plasmid DNA (pBR322) in a concentration-dependent manner. This suggests its potential role as an antitumor agent by interfering with DNA integrity .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable bioavailability due to its molecular weight and solid physical form. The stability is maintained when stored in an inert atmosphere at controlled temperatures (2–8°C) to prevent degradation.

Study on Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of various benzaldehyde derivatives, this compound was found to exhibit superior antibacterial activity compared to other derivatives. The study utilized standard methods for testing against clinical isolates of bacteria, confirming its potential as a therapeutic agent against infections .

Investigation of Antioxidant Properties

A comparative analysis was conducted using different concentrations of this compound against known antioxidants like Butylated Hydroxytoluene (BHT). The results indicated that the compound showed comparable or superior antioxidant activity at higher concentrations, making it a candidate for further research in oxidative stress mitigation .

Properties

IUPAC Name

3-bromo-2-hydroxy-5-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO2/c1-5-2-6(4-10)8(11)7(9)3-5/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCZDQTSSLMAXCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50373695
Record name 3-bromo-2-hydroxy-5-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33172-54-2
Record name 3-bromo-2-hydroxy-5-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 33172-54-2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Proceeding as in Reference 9, but substituting 5-methyl salicylaldehyde (3 g, 22 mmol) and N-bromosuccinimide (4.7 g, 26.4 mmol), gave 3-bromo-2-hydroxy-5-methylbenzaldehyde (3.6 g).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
4.7 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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